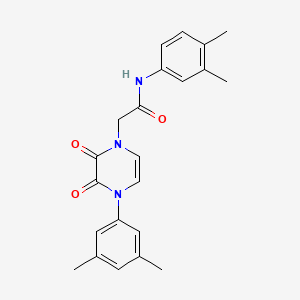

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Description

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic acetamide derivative characterized by a dihydropyrazine-dione core substituted with two aromatic groups: a 3,4-dimethylphenyl moiety attached via an acetamide linker and a 3,5-dimethylphenyl group at the 4-position of the pyrazine ring. The dihydropyrazine-dione scaffold confers electron-withdrawing properties, which may influence its reactivity and biological activity.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-14-9-15(2)11-19(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-16(3)17(4)12-18/h5-12H,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIDZYGTYQJKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethylphenyl isocyanate and 3,5-dimethylphenyl hydrazine. These intermediates undergo condensation reactions under controlled conditions to form the desired pyrazine ring structure. The final step involves the acylation of the pyrazine derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. The purification process may involve recrystallization or chromatography techniques to isolate the pure compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of dihydropyrazine and related compounds.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

The compound N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and materials science. This article explores its chemical properties, biological activities, and potential applications through comprehensive data analysis and case studies.

Physical Properties

- Density: Approximately 1.27 g/cm³ (predicted)

- pKa: 13.18 (predicted)

These properties suggest that the compound may exhibit significant solubility characteristics, which can be advantageous in various applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. For instance, derivatives of substituted phenylacetamides have been studied for their ability to inhibit cancer cell proliferation. A study on related compounds demonstrated that modifications in the acetamide structure could enhance cytotoxicity against various cancer cell lines, suggesting potential for this compound to exhibit similar effects .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Compounds containing dioxopyrazine moieties have been reported to possess antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of specific pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .

Photostability and UV Absorption

The compound's structural features suggest potential applications in materials science as a UV absorber or stabilizer. Similar compounds have been utilized in polymers to enhance their photostability by absorbing harmful UV radiation. This application is particularly relevant in the development of coatings and plastics that require extended durability under sunlight exposure .

Polymer Modification

Incorporating such compounds into polymer matrices can improve mechanical properties and thermal stability. Research on related phenylacetamides has shown enhancements in the tensile strength and flexibility of polymer composites when these compounds are added as modifiers .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer efficacy of structurally related compounds in vitro. The results indicated that modifications to the acetamide structure significantly influenced the cytotoxic effects against breast cancer cell lines. The findings suggest that this compound could be further investigated for its potential as an anticancer drug candidate .

Case Study 2: Development of UV-Stabilized Polymers

In another research initiative focusing on material science applications, a series of experiments were conducted to assess the effectiveness of various UV absorbers in polyethylene films. Compounds similar to this compound demonstrated significant improvements in UV resistance when incorporated into polymer formulations. This suggests that further exploration of this compound could lead to advancements in durable material technologies .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are acetamide derivatives with substituted phenyl and heterocyclic moieties. Below is a detailed analysis of key differences and functional implications:

Substituent Effects on Aromatic Rings

- 3,5-Dimethylphenyl on Pyrazine: Symmetric substitution may stabilize π-π stacking interactions in protein binding pockets.

-

- N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide

- 4-Fluorophenyl on Pyrazine : Fluorine’s electronegativity may enhance binding affinity to targets like kinases or GPCRs via halogen bonding .

Comparison with Agrochemical Acetamides ()

Compounds such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) share the acetamide backbone but lack the dihydropyrazine-dione ring. Key contrasts:

- Electrophilic Moieties : Chlorine in agrochemicals confers herbicidal activity via inhibition of fatty acid synthesis, whereas the dihydropyrazine-dione in the target compound may target redox-sensitive enzymes .

Comparison with Pharmacopeial Compounds ()

and describe compounds with pyrimidine, chromenone, and pyrazolo[3,4-d]pyrimidine cores. For example:

- Example 83 (): Contains a fluorinated chromenone group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs. The target compound’s lack of fluorine may result in shorter half-life in vivo .

- Compounds in : Feature stereochemical complexity (e.g., (R)- and (S)-configurations) and hydroxy groups, which improve target specificity but increase synthetic difficulty compared to the target compound’s simpler planar structure .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Target vs. Fluorinated Analogs : The absence of fluorine in the target compound may reduce oxidative metabolic stability but decrease off-target interactions compared to fluorinated analogs like Example 83 .

- Agrochemical vs. Therapeutic Design : The dihydropyrazine-dione core differentiates the target compound from agrochemical acetamides, suggesting a divergent mechanism of action .

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molar Mass : 338.36 g/mol

- CAS Number : Not specified in the results but can be obtained from chemical databases.

The compound features a complex structure that includes a dimethylphenyl group and a dihydropyrazine moiety, which are known to influence its biological activity.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro studies suggest that it may reduce inflammatory markers by inhibiting pathways such as NF-kB and COX-2 expression. This suggests potential applications in treating inflammatory diseases .

3. Antioxidant Properties

Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. The presence of multiple aromatic rings in its structure likely contributes to this activity .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.

- Gene Expression Modulation : It has been shown to alter the expression of genes associated with apoptosis and inflammation.

- Cell Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations below 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .

Case Study 2: Anti-inflammatory Activity

In a mouse model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis showed decreased leukocyte infiltration in treated tissues .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.